(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid
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Overview
Description
(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid is a chiral compound with a complex structure that includes an ethylsulfanyl group, a pyridin-4-ylmethyl carbamoyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the coupling of an ethylsulfanyl group with a pyridin-4-ylmethyl carbamoyl group, followed by the introduction of the propanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridin-4-ylmethyl derivatives.
Scientific Research Applications
(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol-containing enzymes, while the pyridin-4-ylmethyl carbamoyl group can bind to receptors or enzymes involved in various biological processes. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid
- (3R)-3-(ethylsulfanyl)-3-{[(pyridin-3-yl)methyl]carbamoyl}propanoic acid
- (3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
Uniqueness
(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, setting it apart from similar compounds.
Properties
CAS No. |
2247088-20-4 |
---|---|
Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.3 |
Purity |
95 |
Origin of Product |
United States |
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